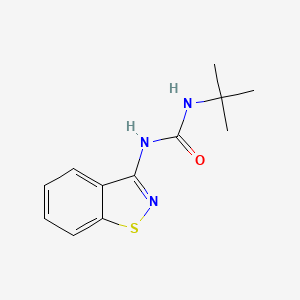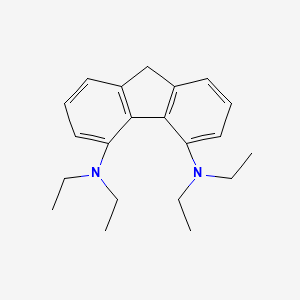![molecular formula C15H12ClNO3 B14335012 Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- CAS No. 106263-99-4](/img/structure/B14335012.png)
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core substituted with a chlorine atom at the 4-position and an amide group at the 2-position, which is further substituted with a 3-methylbenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxylic acid and the acyl chloride, resulting in the desired product.
Another method involves the use of 4-chloro-2-aminobenzoic acid as a starting material. This compound can be reacted with 3-methylbenzoyl chloride in the presence of a base to form the target compound. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- can be compared with other similar compounds such as:
4-Chlorobenzoic acid: Lacks the amide and 3-methylbenzoyl groups, resulting in different chemical properties and reactivity.
2-Aminobenzoic acid: Contains an amino group instead of the amide group, leading to different biological activities.
3-Methylbenzoic acid: Lacks the chlorine and amide groups, affecting its chemical behavior and applications.
The uniqueness of benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
106263-99-4 |
|---|---|
Formule moléculaire |
C15H12ClNO3 |
Poids moléculaire |
289.71 g/mol |
Nom IUPAC |
4-chloro-2-[(3-methylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-2-4-10(7-9)14(18)17-13-8-11(16)5-6-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Clé InChI |
XZRPLHHRCXYIGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


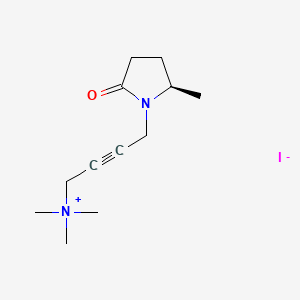
silane](/img/structure/B14334936.png)
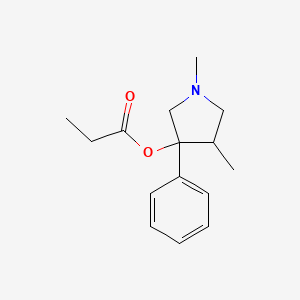
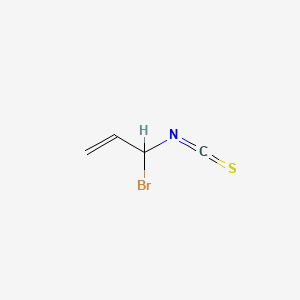
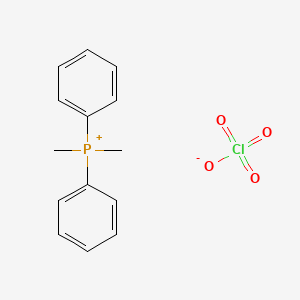
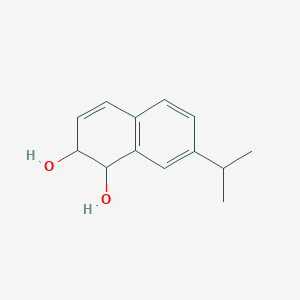
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)


